D-erythrulose 1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

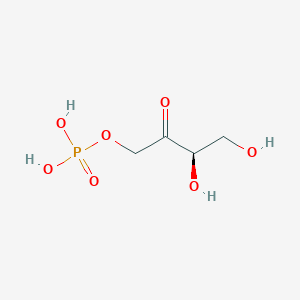

D-erythrulose 1-phosphate is the D-enantiomer of 2-dehydroerythrose 1-phosphate. It derives from a D-erythrulose. It is a conjugate acid of a this compound(2-). It is an enantiomer of a L-erythrulose 1-phosphate.

Aplicaciones Científicas De Investigación

Metabolic Engineering

Carbon Assimilation Pathways

D-erythrulose 1-phosphate is integral to the newly designed erythrulose monophosphate cycle (EuMP), which facilitates the assimilation of formaldehyde in microorganisms. This pathway has been engineered in Escherichia coli, demonstrating the ability to convert one-carbon substrates into valuable bioproducts. The EuMP cycle utilizes this compound as a key intermediate, allowing for efficient energy utilization and high yields of bioproducts from formaldehyde, a common waste product in various industrial processes .

Pentose Phosphate Pathway Integration

The conversion of this compound into D-erythrose 4-phosphate enables its entry into the pentose phosphate pathway, which is crucial for nucleotide synthesis and cellular metabolism. This integration highlights the importance of this compound as a metabolic precursor that supports cellular growth and function in various bacterial species, including plant endosymbionts and pathogens like Brucella spp. .

Biotechnological Applications

Synthetic Biology

In synthetic biology, this compound serves as a substrate for engineered strains of bacteria designed to utilize erythritol as a carbon source. These engineered strains can distinguish between sugar-containing and sugar-free beverages, showcasing potential applications in food technology and metabolic engineering . Furthermore, researchers are exploring its use in developing microbial platforms for sustainable production processes that convert low-cost substrates into high-value products.

Therapeutic Potential

The metabolic pathways involving this compound have implications for understanding bacterial pathogenesis and developing new therapeutic strategies. For instance, the metabolism of erythritol by Brucella spp. has been linked to its virulence, suggesting that targeting these pathways could lead to novel treatments for infections caused by this pathogen .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Isomerization

-

Epimerization to L-Erythrulose 1-Phosphate: D-Erythrulose 1-phosphate can be converted into L-Erythrulose 1-phosphate by this compound 3-epimerase (EryC) .

D Erythrulose 1 PhosphateD Erythrulose 1 Phosphate 3 EpimeraseL Erythrulose 1 Phosphate -

Conversion to D-Erythrose 4-Phosphate: L-Erythrulose 1-phosphate can be transformed to D-Erythrose 4-phosphate (E4P) through sequential isomerization reactions catalyzed by L-erythrulose 1-phosphate isomerase (LerI) and D-erythrulose 4-phosphate isomerase (DerI) .

L Erythrulose 1 PhosphateL Erythrulose 1 Phosphate IsomeraseD Erythrose 4 Phosphate

Inhibition of Enzymes

-

Rabbit Muscle Aldolase Inhibition: this compound inactivates rabbit muscle aldolase in a slow, reversible manner. It combines rapidly and reversibly with the enzyme to form an initial complex, which then slowly converts to a kinetically more stable, inactive form .

D Erythrulose 1 Phosphate Aldolase⇌ D Erythrulose 1 Phosphate cdot Aldolase Complex →Inactive ComplexThe inactive complex can be decomposed to yield active enzyme once again by incubation in a solution devoid of this compound .

Role in Metabolism

-

Erythritol Catabolism: In Brucella abortus, this compound is an intermediate in erythritol catabolism, eventually leading to the formation of dihydroxyacetone phosphate and CO2 .

-

Formaldehyde Assimilation: this compound plays a role in formaldehyde assimilation via the erythrulose monophosphate (EuMP) cycle .

-

D-Apiose Metabolism: L-Erythrulose 1-phosphate is generated during the catabolism of D-apiose .

Reactions in the Erythrulose Monophosphate (EuMP) Cycle

The erythrulose monophosphate (EuMP) cycle is a synthetic pathway for formaldehyde assimilation . The key steps involving this compound are:

-

Formaldehyde Fixation: Dihydroxyacetone phosphate (DHAP) condenses with formaldehyde to yield erythrulose 1-phosphate (Eu1P), catalyzed by erythrulose 1-phosphate synthase (EPS) .

-

Isomerization: L-Eu1P is transformed to D-erythrose 4-phosphate (E4P) via L-erythrulose 1-phosphate isomerase (LerI) and D-erythrulose 4-phosphate isomerase (DerI) .

-

Carbon Rearrangement: Non-oxidative pentose phosphate pathway reactions reconfigure E4P to glyceraldehyde 3-phosphate (GAP) and fructose 6-phosphate (F6P) .

-

C6-Sugar Cleavage: F6P is cleaved for DHAP regeneration and GAP production .

Data Table: Enzymes Interacting with this compound

| Enzyme | Reaction Catalyzed |

|---|---|

| Erythrulose 1-phosphate Synthase (EPS) | Formaldehyde + DHAP → this compound |

| This compound 3-Epimerase (EryC) | This compound ⇄ L-Erythrulose 1-Phosphate |

| L-Erythrulose 1-Phosphate Isomerase (LerI) | L-Erythrulose 1-Phosphate → D-Erythrose 4-Phosphate |

| Rabbit Muscle Aldolase | Inhibition by forming an inactive complex |

Propiedades

Fórmula molecular |

C4H9O7P |

|---|---|

Peso molecular |

200.08 g/mol |

Nombre IUPAC |

[(3R)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3,5-6H,1-2H2,(H2,8,9,10)/t3-/m1/s1 |

Clave InChI |

TZCZUVPSFJZERP-GSVOUGTGSA-N |

SMILES |

C(C(C(=O)COP(=O)(O)O)O)O |

SMILES isomérico |

C([C@H](C(=O)COP(=O)(O)O)O)O |

SMILES canónico |

C(C(C(=O)COP(=O)(O)O)O)O |

Sinónimos |

erythrulose 1-phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.